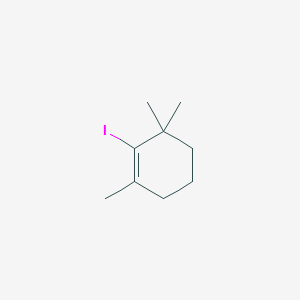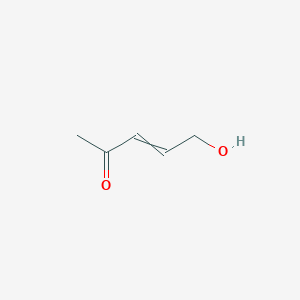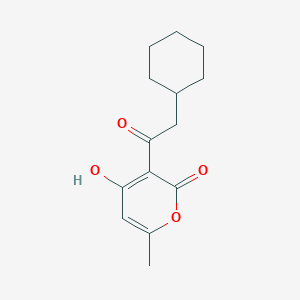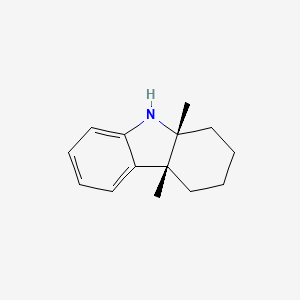
Cyclohexene, 2-iodo-1,3,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 2-iodo-1,3,3-trimethyl- is an organic compound with the molecular formula C9H15I It is a derivative of cyclohexene, where the hydrogen atom at the second position is replaced by an iodine atom, and the first and third positions are substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 2-iodo-1,3,3-trimethyl- typically involves the iodination of 1,3,3-trimethylcyclohexene. One common method is the reaction of 1,3,3-trimethylcyclohexene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 2-iodo-1,3,3-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is 1,3,3-trimethylcyclohexane.
Applications De Recherche Scientifique
Cyclohexene, 2-iodo-1,3,3-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 2-iodo-1,3,3-trimethyl- in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. In oxidation and reduction reactions, the presence of the iodine atom influences the electron density and reactivity of the molecule, facilitating these transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 1,3,3-trimethyl-: Similar structure but lacks the iodine atom.
Cyclohexene, 2-ethenyl-1,3,3-trimethyl-: Contains an ethenyl group instead of an iodine atom.
Cyclohexane, 1,2,3-trimethyl-: Saturated analog without the double bond.
Uniqueness
Cyclohexene, 2-iodo-1,3,3-trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the iodine atom’s reactivity is advantageous.
Propriétés
Numéro CAS |
189633-81-6 |
|---|---|
Formule moléculaire |
C9H15I |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
2-iodo-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C9H15I/c1-7-5-4-6-9(2,3)8(7)10/h4-6H2,1-3H3 |
Clé InChI |
RKRRDQLUOUMBJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)




![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
